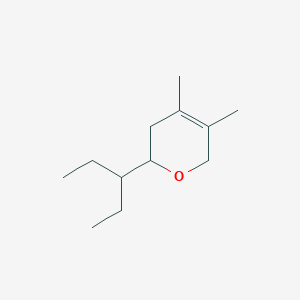
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl and pentan-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran
- 4,5-Dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine
Uniqueness
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is a compound belonging to the class of dihydropyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H18O. The structure features a pyran ring with two methyl groups at positions 4 and 5, and a pentan-3-yl substituent at position 2. This unique structure contributes to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:
- Meroterpenoids derived from natural sources have shown promising results against various cancer cell lines such as HCT116 and A549. These compounds often act by inhibiting key pathways involved in tumor growth and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Guajadial | A549 | 3.58 | Inhibits VEGFR2-mediated proliferation |
| Compound 6 | SMMC-7721 | 3.54 | Topoisomerase I inhibition |
Neuroprotective Effects
The pyran ring structure is associated with neuroprotective properties. Compounds containing the pyran scaffold have been studied for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .
Antibacterial and Antiviral Properties
Similar compounds have demonstrated antibacterial and antiviral activities. For example, beta-lapachone has shown efficacy against bacterial strains and viruses due to its ability to interfere with microbial metabolism . The structural similarities suggest that this compound may also exhibit these properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyran derivatives inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : Compounds may disrupt signaling pathways such as Ras/MAPK involved in cell proliferation.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies
- Antitumor Efficacy : A study demonstrated that a related compound inhibited the growth of DU145 prostate cancer cells with an IC50 value significantly lower than standard treatments .
- Neuroprotection in Animal Models : In studies involving transgenic mice models for AD, compounds similar to this compound showed reduced amyloid plaque formation and improved cognitive function .
Properties
CAS No. |
648882-75-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentan-3-yl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H22O/c1-5-11(6-2)12-7-9(3)10(4)8-13-12/h11-12H,5-8H2,1-4H3 |
InChI Key |
FZXOCBABUGICCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CC(=C(CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















